molecular formula C18H17ClN2O3 B7736829 4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride

4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride

Cat. No.: B7736829
M. Wt: 344.8 g/mol
InChI Key: MUQZWRLKKRQGRX-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxyphenylamino group and the carboxylic acid functionality. The final step involves the formation of the hydrochloride salt.

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Methoxyphenylamino Group: The methoxyphenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where 2-methoxyaniline reacts with a suitable quinoline derivative.

    Carboxylic Acid Functionality: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce amino-substituted quinoline derivatives.

Scientific Research Applications

4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Methylquinoline: A simple derivative with a methyl group at the 2-position.

    4-Aminoquinoline: Known for its use in antimalarial drugs like chloroquine.

Uniqueness

4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride is unique due to the presence of the methoxyphenylamino group and the carboxylic acid functionality. These groups confer specific chemical and biological properties, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

4-(2-methoxyanilino)-2-methylquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3.ClH/c1-11-9-16(20-15-5-3-4-6-17(15)23-2)13-10-12(18(21)22)7-8-14(13)19-11;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQZWRLKKRQGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)NC3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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